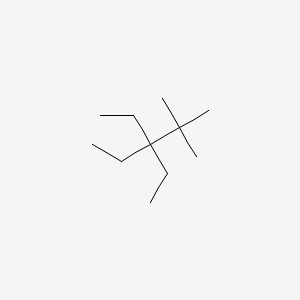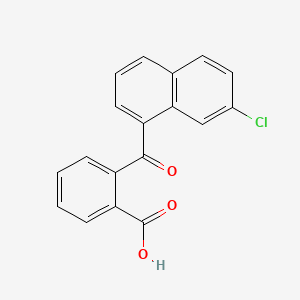
2-Chloro-3,6-dihydroxy-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired positions on the tyrosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-3,6-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Chloro-3,6-dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-Chloro-3,6-dihydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism. The compound’s halogenated structure may enhance its binding affinity and specificity for certain enzymes, leading to altered metabolic outcomes.
相似化合物的比较
- 3-Chloro-L-tyrosine
- 6-Chloro-L-tyrosine
- 2,6-Dichloro-L-tyrosine
Comparison: 2-Chloro-3,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups at specific positions on the tyrosine molecule. This unique structure imparts distinct chemical and biological properties compared to other halogenated tyrosine derivatives. For example, the presence of multiple hydroxyl groups may enhance its solubility and reactivity in aqueous environments, making it more suitable for certain applications.
属性
CAS 编号 |
61201-53-4 |
|---|---|
分子式 |
C9H10ClNO5 |
分子量 |
247.63 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-chloro-3,4,6-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-7-3(1-4(11)9(15)16)5(12)2-6(13)8(7)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
InChI 键 |
IBGDWQPAKRNJIP-BYPYZUCNSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1O)O)Cl)C[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=C(C(=C(C(=C1O)O)Cl)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)



